molecular formula C8H16BrN3OSi B2421471 2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane CAS No. 2409141-50-8

2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane

Cat. No.: B2421471
CAS No.: 2409141-50-8
M. Wt: 278.225
InChI Key: GSKBTMNHTGTUCW-UHFFFAOYSA-N
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Description

2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane is a chemical compound that features a triazole ring substituted with a bromo group and linked to an ethyl-trimethylsilane moiety via a methoxy group

Scientific Research Applications

2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced electronic characteristics.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Future Directions

The future directions for research on “2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane” and similar compounds could include further investigation of their anticancer properties . Additionally, more research is needed to fully understand their mechanism of action and to optimize their synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.

    Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Etherification: The brominated triazole is reacted with an ethyl-trimethylsilane derivative in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of various substituted triazole derivatives.

    Oxidation: Oxidized triazole compounds with altered electronic properties.

    Reduction: Reduced triazole derivatives with different functional groups.

    Hydrolysis: Corresponding alcohols and other hydrolyzed products.

Mechanism of Action

The mechanism of action of 2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents, such as 1,2,4-triazole-3-thiol or 1,2,4-triazole-3-carboxylic acid.

    Bromo-Substituted Heterocycles: Compounds like 5-bromo-1H-indole or 5-bromo-2-methylbenzimidazole, which feature a bromo group on a heterocyclic ring.

Uniqueness

2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane is unique due to the combination of its triazole ring, bromo substituent, and trimethylsilane moiety. This combination imparts specific chemical and physical properties, making it suitable for diverse applications in research and industry.

Properties

IUPAC Name

2-[(5-bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrN3OSi/c1-14(2,3)5-4-13-7-12-8(9)10-6-11-12/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKBTMNHTGTUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=NC=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrN3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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